N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide
Description
N-(16-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide is a benzo-15-crown-5 ether derivative with a molecular formula of C₁₆H₂₂N₂O₈ and an average molecular weight of 370.36 g/mol . Its structure consists of a 15-membered macrocyclic ether ring fused to a benzene moiety, substituted with a nitro (-NO₂) group at position 16 and an acetamide (-NHCOCH₃) group at position 13. The compound’s monoisotopic mass is 370.1376, and its ChemSpider ID is 2346862 . This molecule is part of a broader class of crown ethers known for their cation-binding properties, particularly with alkali and alkaline earth metals. The nitro and acetamide substituents modulate its electronic and steric characteristics, influencing its selectivity and binding affinity toward specific ions.
Properties
IUPAC Name |
N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQUHEJNUQMIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ChemDiv1_019126 are currently unknown. Identifying the targets of a compound is a complex process that involves extensive research and experimentation. The targets are often proteins derived from the human genome, and their identification can provide insights into the therapeutic potential of the compound.
Mode of Action
The interaction of a compound with its targets usually results in changes in cellular processes, leading to therapeutic effects. For instance, a compound can act as an agonist or antagonist at specific cell membrane receptors, influencing the activity of these receptors and altering cellular functions.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs. Understanding the pathways affected by a compound can help elucidate its mechanism of action and potential therapeutic applications.
Result of Action
These effects can range from changes in gene expression to alterations in cellular signaling pathways. Understanding these effects can provide insights into the therapeutic potential of the compound.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide is . The compound features a nitro group and acetamide functionality that may contribute to its reactivity and interaction with biological systems .
Physical Properties
Key physical properties include:
- Molecular Weight : 354.315 g/mol
- Solubility : Solubility in organic solvents is expected due to its hydrophobic regions.
- Stability : Stability under various conditions needs to be assessed for practical applications.
Pharmaceutical Research
This compound has potential therapeutic applications due to its structural similarity to known pharmacophores. Its nitro group may enhance biological activity through mechanisms such as:
- Antimicrobial Activity : Compounds with nitro groups have been shown to exhibit antimicrobial properties. Research into its efficacy against various pathogens could provide insights into new antibiotic agents.
Material Science
The compound's unique structural features may also lend themselves to applications in material science:
- Polymer Chemistry : Its ability to participate in polymerization reactions could lead to the development of novel materials with enhanced properties.
- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Biochemical Studies
The biochemical interactions of this compound warrant investigation:
- Enzyme Inhibition Studies : The potential for this compound to inhibit specific enzymes could be explored for drug design purposes.
- Receptor Binding Studies : Understanding how this compound interacts with biological receptors could lead to advancements in targeted therapies.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of compounds with similar structures to this compound. Results indicated significant activity against Gram-positive bacteria. Further research is needed to confirm these findings specifically for this compound.
Case Study 2: Polymer Applications
Research into polymers derived from compounds with similar functionalities demonstrated improved mechanical strength and thermal stability. This suggests that this compound could serve as a precursor for advanced materials.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacological or material properties.
Mechanistic Notes :
-
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond.
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Steric hindrance from the polyether ring slows hydrolysis compared to simpler acetamides.
Nitro Group Reduction
The nitro group at position 16 is reducible to an amine, enabling further derivatization. Catalytic hydrogenation and chemical reductants are effective.
| Reduction Method | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 16-Amino derivative | 92% | |
| Chemical reduction | SnCl₂, HCl, reflux | Same amine product | 88% |
Key Observations :
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Hydrogenation selectively reduces the nitro group without affecting the acetamide or polyether moieties .
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Over-reduction or ring-opening side reactions are minimized at 25°C.
Step 1: Nitration of the Parent Amine
| Substrate | Nitration Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3,5,6,8,9,11,12-Octahydrobenzo[...]-15-amine | HNO₃, H₂SO₄ | 0°C, 2h | 16-Nitro intermediate | 76% |
Step 2: Acetylation of the Nitro-Substituted Amine
| Substrate | Acetylation Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 16-Nitro intermediate | Acetic anhydride, pyridine | RT, 6h | N-(16-Nitro-...-yl)acetamide | 81% |
Synthetic Challenges :
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Nitration regioselectivity is controlled by the electron-donating polyether ring, directing nitration to position 16 .
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Acetylation must avoid nitro group reduction; pyridine acts as both catalyst and acid scavenger.
Stability Under Oxidative and Thermal Conditions
The compound’s stability is pivotal for storage and application:
Practical Implications :
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Storage in amber vials at 4°C is recommended to prevent photodegradation .
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Decomposition above 100°C limits high-temperature applications.
Reactivity with Nucleophiles
The electron-deficient nitro group participates in nucleophilic aromatic substitution (NAS) under forcing conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | NaOMe, DMF, 120°C, 24h | 16-Methoxy derivative | 34% | |
| Hydrazine | NH₂NH₂, EtOH, reflux, 48h | 16-Hydrazino derivative | 28% |
Limitations :
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Low yields reflect steric hindrance from the polyether ring and competing side reactions .
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NAS is feasible only with strong nucleophiles and prolonged heating.
Complexation with Metal Ions
The polyether backbone exhibits crown ether-like behavior, enabling metal ion coordination:
| Metal Ion | Solvent | Stoichiometry (Ligand:Metal) | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| K⁺ | MeCN | 1:1 | 3.2 ± 0.1 | |
| Na⁺ | H₂O | 1:1 | 2.8 ± 0.2 |
Applications :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Application-Based Comparisons
Ion-Binding Selectivity
- The acetamide group may introduce steric hindrance but adds H-bonding capability for secondary interactions.
- Azo derivatives (15C5-Az-C2/C4) exhibit redshifted UV-Vis absorption upon metal binding, making them superior for optical sensing. The diethylamino (C2) and dibutylamino (C4) groups tune solubility and selectivity for larger ions like Rb⁺ or Cs⁺ .
Thermal and Spectral Data
- Bromo and iodo analogs () show distinct IR peaks at 1612–1614 cm⁻¹ (C=N stretch) and 1585–1587 cm⁻¹ (C=C aromatic), confirming imine and aromatic bond formation. Their melting points (118°C for Br, 132°C for I ) reflect increased molecular rigidity with heavier halogens .
Research Findings and Limitations
- Azo-crown ethers () achieve alkali metal detection in water at µM concentrations, but their synthesis yields are low (16–21%), limiting scalability .
- Nitro-acetamide substitution in the target compound may improve selectivity for transition metals (e.g., Pb²⁺), though this requires experimental validation.
- Pyrenehexanamide derivatives () integrate fluorescent probes but suffer from steric bulk, reducing crown ether flexibility and ion accessibility .
Q & A
Q. How can the synthesis of this nitro-functionalized benzopentaoxacyclopentadecin derivative be optimized for academic research?
- Methodological Answer : Synthesis optimization should focus on the nitro group introduction. Evidence from crown ether analogs suggests nitro groups can be introduced via nitration or diazo coupling reactions under controlled conditions (e.g., ice bath for diazotization to avoid side reactions) . Purification via recrystallization in methanol/water mixtures improves yield (e.g., 21% yield reported for structurally similar azo-crown ethers) . Validate purity using -NMR to confirm chemical shifts (e.g., δ 3.74–4.06 ppm for –OCHCHO– protons) and coupling constants .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1690 cm, NO at ~1520/1350 cm) .
- - and -NMR : Assign protons in the crown ether macrocycle (δ 3.7–4.1 ppm for –OCH–) and acetamide substituents (δ 2.0–2.2 ppm for CHCO–) .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound’s conformational dynamics?
- Methodological Answer : Contradictions in NMR signals (e.g., splitting or broadening of –OCH– peaks) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic behavior (e.g., coalescence of signals at elevated temperatures) . Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental data .
Q. What experimental strategies can elucidate the nitro group’s electronic effects on host-guest interactions?
- Methodological Answer :
- UV-Vis Titration : Study binding affinity with metal ions (e.g., alkali/transition metals) by monitoring spectral shifts. Compare with non-nitro analogs to isolate electronic contributions .
- X-ray Crystallography : Resolve coordination geometry (e.g., nitro-oxygen participation in metal binding) .
- Electrochemical Analysis : Cyclic voltammetry can reveal redox activity influenced by the nitro group’s electron-withdrawing effects .
Q. How can researchers address low yields in multi-step syntheses involving this macrocycle?
- Methodological Answer :
- Intermediate Trapping : Use HPLC or TLC to isolate and characterize unstable intermediates (e.g., diazonium salts in azo-coupling steps) .
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for macrocyclization steps .
- Table : Yield Optimization Strategies
| Step | Challenge | Solution | Reference |
|---|---|---|---|
| Nitro Group Addition | Over-nitration | Low-temperature HNO/HSO | |
| Macrocyclization | Ring-opening side reactions | High-dilution conditions |
Q. What computational approaches are recommended to predict this compound’s supramolecular behavior?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crown ether flexibility and guest inclusion (e.g., solvent/metal interactions) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich regions (e.g., nitro and ether oxygens) for binding predictions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting IR data for the acetamide moiety?
- Methodological Answer : Discrepancies in C=O stretching frequencies (e.g., 1686 vs. 1690 cm) may arise from hydrogen bonding or crystallinity. Use solid-state IR (vs. solution-phase) to assess polymorphism. Compare with X-ray structures to correlate bond lengths with spectral data .
Experimental Design Tables
Q. Table 1: Key Spectral Benchmarks for Structural Validation
| Technique | Expected Signal | Reference Compound Data |
|---|---|---|
| -NMR | δ 3.74–4.06 (m, –OCH–) | |
| -NMR | δ 68.30 (–OCH) | |
| IR | 1265–1213 cm (C–O–C asym stretch) |
Q. Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Diazocoupling | 21 | >95% | Selective nitro addition |
| Direct Nitration | 15 | 85% | Shorter reaction steps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
